Welcome to the BenchChem Online Store!
molecular formula C10H20N2 B8321709 1-Cyano-3,5,5-trimethylhexylamine

1-Cyano-3,5,5-trimethylhexylamine

Cat. No. B8321709
M. Wt: 168.28 g/mol
InChI Key: YFLXTVGVHWYMHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07662849B2

Procedure details

To a mixture of the 3,5,5-trimethylhexanal (17.4 mL, 0.10 mol), ammonium chloride (53.5 g, 0.205 mol) and diethyl ether (113 mL) was added sodium cyanide (7.35 g, 0.15 mol) in water (38 mL). The reaction mixture was allowed to stir vigorously for 16 h. The layers were separated. The aqueous layer was extracted with diethyl ether. The combined organic layer was then extracted with 1 N HCl. Saturated sodium bicarbonate was then added until 1-cyano-3,5,5-trimethyl-hexylamine was completely precipitated. Vacuum filtration and washing with 5 mL ice cold water followed by lyophilization gave 1-cyano-3,5,5-trimethylhexylamine (5.805 g, 0.034 mol, 34.5%) as a white solid.
Quantity
17.4 mL
Type
reactant
Reaction Step One
Quantity
53.5 g
Type
reactant
Reaction Step One
Quantity
113 mL
Type
reactant
Reaction Step One
Quantity
7.35 g
Type
reactant
Reaction Step Two
Name
Quantity
38 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8])[CH2:3]C=O.[Cl-].[NH4+:12].[CH2:13](OCC)C.[C-:18]#[N:19].[Na+]>O>[C:13]([CH:18]([NH2:19])[CH2:1][CH:2]([CH3:3])[CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8])#[N:12] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
17.4 mL
Type
reactant
Smiles
CC(CC=O)CC(C)(C)C
Name
Quantity
53.5 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
113 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
7.35 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
38 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
to stir vigorously for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The combined organic layer was then extracted with 1 N HCl
ADDITION
Type
ADDITION
Details
Saturated sodium bicarbonate was then added until 1-cyano-3,5,5-trimethyl-hexylamine
CUSTOM
Type
CUSTOM
Details
was completely precipitated
FILTRATION
Type
FILTRATION
Details
Vacuum filtration
WASH
Type
WASH
Details
washing with 5 mL ice cold water

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(#N)C(CC(CC(C)(C)C)C)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.034 mol
AMOUNT: MASS 5.805 g
YIELD: PERCENTYIELD 34.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.